molecular formula C14H14N2O3 B4520466 6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one

6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one

Cat. No.: B4520466
M. Wt: 258.27 g/mol
InChI Key: HQVQVEORSSSXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone ring substituted with a 3-methoxyphenyl group at the 6-position and a 2-oxopropyl group at the 2-position. Pyridazinone derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one can be achieved through various synthetic routes. One common method involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with hydrazine hydrate to yield the desired pyridazinone derivative.

Reaction Conditions:

    Step 1: Condensation of 3-methoxybenzaldehyde with ethyl acetoacetate

    Step 2: Cyclization with hydrazine hydrate

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same or similar synthetic routes as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the 2-oxopropyl moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of 6-(3-hydroxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one.

    Reduction: Formation of 6-(3-methoxyphenyl)-2-(2-hydroxypropyl)pyridazin-3(2H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:

    6-phenyl-2-(2-oxopropyl)pyridazin-3(2H)-one: Lacks the methoxy group, which may affect its biological activity.

    6-(3-chlorophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one: Contains a chlorine substituent instead of a methoxy group, which may alter its reactivity and biological properties.

The presence of the methoxy group in this compound can influence its chemical reactivity and biological activity, making it unique compared to other similar compounds.

Properties

IUPAC Name

6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-10(17)9-16-14(18)7-6-13(15-16)11-4-3-5-12(8-11)19-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVQVEORSSSXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.